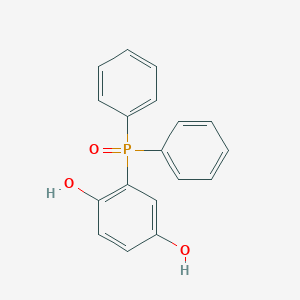








|
REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[C:9]1([PH:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[OH:7][C:4]1[CH:5]=[CH:6][C:1]([OH:8])=[CH:2][C:3]=1[P:15](=[O:22])([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|


|
Name
|
|
|
Quantity
|
30.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
56.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Into a flame dried 2 L three neck round bottomed flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer, nitrogen gas inlet
|
|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
CUSTOM
|
|
Details
|
Upon further stirring, a grey solid formed
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was isolated
|
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
diethyl ether, and dried at 110° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to afford 74.0 g (85% crude yield) of an off-white solid
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1)O)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |